molecular formula C14H18O B14392709 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 88633-08-3

2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B14392709
CAS No.: 88633-08-3
M. Wt: 202.29 g/mol
InChI Key: WCXZGYJOANFDBF-UHFFFAOYSA-N
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Description

2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₈O It is a derivative of indene, characterized by the presence of four methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene, which is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structural features may also enable it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

88633-08-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2,5,6,7-tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C14H18O/c1-8-5-12-10(3)9(2)11(4)14(7-15)13(12)6-8/h7-8H,5-6H2,1-4H3

InChI Key

WCXZGYJOANFDBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C(=C(C(=C2C)C)C)C=O

Origin of Product

United States

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